4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide
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Overview
Description
4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide is an organic compound primarily used as an intermediate in the synthesis of various pharmaceuticals. It belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a benzene sulfonamide moiety, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, leading to bacterial growth inhibition .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonamide: Lacks the sulfamoyl group, making it less versatile in certain reactions.
4-tert-Butylbenzenesulfonyl chloride: Contains a reactive sulfonyl chloride group, used in different synthetic applications.
4-Aminobenzenesulfonamide: Lacks the tert-butyl group, affecting its reactivity and applications.
Uniqueness
4-tert-butyl-N-(4-sulfamoylphenyl)benzene-1-sulfonamide is unique due to the presence of both the tert-butyl and sulfamoyl groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C16H20N2O4S2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-sulfamoylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-16(2,3)12-4-8-15(9-5-12)24(21,22)18-13-6-10-14(11-7-13)23(17,19)20/h4-11,18H,1-3H3,(H2,17,19,20) |
InChI Key |
YYGQCFRBGJXGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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